2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenyl group, a keto group, and a carboxylic acid group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as o-phthalaldehyde and an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation and Carboxylation: The resulting intermediate can be oxidized to introduce the keto group, followed by carboxylation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional hydroxyl or carboxyl groups.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the keto and carboxylic acid groups, which can form hydrogen bonds or ionic interactions with the target molecules. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(3-Bromophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
2-(3-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
831203-46-4 |
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Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-1H-isoindole-4-carboxylic acid |
InChI |
InChI=1S/C15H10ClNO3/c16-10-4-2-5-11(7-10)17-8-9-3-1-6-12(15(19)20)13(9)14(17)18/h1-7H,8H2,(H,19,20) |
InChI Key |
JZURYZAMWBNGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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